molecular formula C10H9BrN2 B7966709 1-(3-Bromophenyl)-3-methyl-1H-pyrazole

1-(3-Bromophenyl)-3-methyl-1H-pyrazole

Cat. No.: B7966709
M. Wt: 237.10 g/mol
InChI Key: XRRUSQYHSMHEBF-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles: Fundamental Structural Characteristics and Electronic Properties

Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. wikipedia.orgbritannica.com This structure, with the molecular formula C₃H₄N₂, is characterized by a planar ring system. wikipedia.orgglobalresearchonline.net The presence of both a pyridine-like nitrogen (sp² hybridized and contributing one electron to the π-system) and a pyrrole-like nitrogen (sp² hybridized and contributing two electrons to the π-system) imparts unique electronic properties to the pyrazole ring. nih.gov This arrangement results in a π-electron excessive system, which influences its aromaticity and reactivity. globalresearchonline.net Pyrazole exhibits tautomerism, a phenomenon where the proton on the nitrogen atom can shift between the two nitrogen atoms, although this is not observable in N-substituted pyrazoles like 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. globalresearchonline.net The electronic nature of the pyrazole ring can be further modulated by the presence of substituents, which can either donate or withdraw electron density, thereby affecting its chemical behavior. nih.govnumberanalytics.com

Role of Pyrazole Scaffolds as Privileged Structures in Chemical Science and Drug Discovery

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.netbenthamdirect.com This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. researchgate.net The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. researchgate.netnih.gov Consequently, pyrazole derivatives have been successfully developed into a wide array of drugs with diverse clinical applications. nih.govnih.gov

Historical Context of Pyrazole Research in Medicinal Chemistry

The journey of pyrazoles in medicine began with the discovery of Antipyrine by Ludwig Knorr in 1883. britannica.comnih.gov This marked the entry of pyrazole-based compounds into the pharmaceutical landscape. Following this, numerous pyrazole derivatives have been synthesized and investigated for their therapeutic potential. nih.gov Some of the most well-known examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and the anti-obesity agent Rimonabant. benthamdirect.comnih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.govnih.gov The continued success of pyrazole-containing drugs has solidified their importance and spurred ongoing research into new derivatives with improved efficacy and safety profiles. nih.gov

Importance of Substitution Patterns on Pyrazole Ring for Modulating Properties

The biological activity and physicochemical properties of pyrazole derivatives are profoundly influenced by the nature and position of substituents on the pyrazole ring. numberanalytics.comresearchgate.net Altering the substitution pattern can impact a molecule's size, shape, lipophilicity, and electronic distribution, all of which are critical for its interaction with biological targets. nih.gov For instance, electron-donating groups can enhance the basicity of the pyrazole ring, while electron-withdrawing groups can decrease it. numberanalytics.com The strategic placement of different functional groups allows medicinal chemists to optimize a compound's potency, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net This modularity is a key reason why the pyrazole scaffold is so frequently employed in drug discovery programs. researchgate.net

Research Scope and Objectives Pertaining to this compound and its Analogues

The specific compound, this compound, serves as a key building block in the synthesis of more complex molecules with potential applications in pharmaceutical and materials science. The bromine atom on the phenyl ring is a particularly useful functional group, as it can be readily modified through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to introduce a wide range of substituents. numberanalytics.com This allows for the systematic exploration of the structure-activity relationships of its derivatives.

Research objectives for this compound and its analogues often focus on:

Synthesis of Novel Derivatives: Utilizing the reactive bromine handle to create libraries of new compounds with diverse functionalities.

Biological Evaluation: Screening these new derivatives for a variety of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. chemimpex.com

Structure-Activity Relationship (SAR) Studies: To understand how different substituents on the phenyl ring and other parts of the molecule influence its biological activity. researchgate.net

Below is a data table outlining some key properties and research applications of related pyrazole compounds.

Compound NameMolecular FormulaKey Research Application(s)
1-Phenyl-1H-pyrazoleC₉H₈N₂Precursor for various biologically active molecules
3-Methyl-1-phenyl-1H-pyrazole-5-carboxamideC₁₁H₁₁N₃OInvestigated for anticonvulsant properties
1-(4-Bromophenyl)-3-methyl-1H-pyrazoleC₁₀H₉BrN₂Intermediate for agrochemical synthesis
4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholineC₂₀H₂₃N₃O₂Potent σ₁ receptor antagonist with potential for treating neuropathic pain nih.gov

The systematic investigation of this compound and its analogues holds significant promise for the discovery of new chemical entities with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRUSQYHSMHEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure Elucidation and Supramolecular Architecture of 1 3 Bromophenyl 3 Methyl 1h Pyrazole

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

A single-crystal X-ray diffraction study would be the cornerstone for elucidating the precise molecular geometry of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole. This analysis would provide definitive measurements of bond lengths and angles within the molecule, confirming the connectivity and planarity of the pyrazole (B372694) and phenyl rings.

Analysis of Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal is dictated by a variety of non-covalent interactions. A detailed crystallographic analysis would identify and characterize these interactions, which are vital for understanding the supramolecular architecture of this compound.

Hydrogen Bonding Networks (e.g., N-H…N, C-H…O, C-H…π Interactions)

While this compound does not possess traditional hydrogen bond donors like N-H or O-H, the potential for weaker C-H···N and C-H···π interactions exists. The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors for hydrogen atoms from neighboring molecules. Additionally, the aromatic π-systems of the phenyl and pyrazole rings could also participate in C-H···π interactions. Identifying the presence and geometry of these weak hydrogen bonds would be essential for a complete understanding of the crystal packing.

Pi-Stacking Interactions and Aromatic-Aromatic Interactions

The planar aromatic rings of this compound create the potential for π-stacking interactions between adjacent molecules. These interactions, where the electron-rich π-orbitals of two aromatic rings overlap, play a significant role in stabilizing the crystal structure. The analysis would determine the geometry of these interactions, such as the distance between the centroids of the rings and their relative displacement (offset or face-to-face).

Halogen Bonding Interactions Involving Bromine Substituent (if observed)

The bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom of the pyrazole ring. The presence and nature of any Br···N or other halogen bonds would be a key finding, contributing to the growing understanding of this important intermolecular force in crystal engineering.

Supramolecular Assembly and Crystal Engineering Principles

Formation of Extended Molecular Networks

Information on the formation of extended molecular networks for this compound is not available. This would typically involve a description of how individual molecules of the compound assemble in the solid state to form larger, ordered structures. The analysis would focus on repeating motifs and patterns of intermolecular interactions.

Role of Weak Interactions in Crystal Packing and Stability

A detailed account of the weak interactions governing the crystal packing and stability of this compound cannot be provided. This section would normally include:

Data Tables of specific bond lengths and angles for hydrogen bonds, halogen bonds, and other short contacts.

Without the foundational crystallographic data for this compound, any discussion on these topics would be speculative and would not adhere to the required standards of scientific accuracy. Further experimental research, specifically the growth of a single crystal and its analysis by X-ray diffraction, is necessary to elucidate the molecular and supramolecular structure of this compound.

Advanced Spectroscopic and Thermal Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the 1-(3-Bromophenyl)-3-methyl-1H-pyrazole molecule can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the following proton signals are anticipated:

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the C3 position of the pyrazole (B372694) ring. Based on data for similar 3-methyl-1-phenyl-1H-pyrazole structures, this peak is expected in the range of δ 2.3-2.5 ppm. wisdomlib.orgchemicalbook.com

Pyrazole Ring Protons: Two distinct signals for the protons at the C4 and C5 positions of the pyrazole ring. These would appear as doublets due to coupling with each other. The proton at C5 is typically downfield compared to the C4 proton.

Bromophenyl Ring Protons: A set of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the 3-bromophenyl substituent. The substitution pattern will lead to a complex splitting pattern. For instance, in 3-(4-Bromophenyl)-1-methyl-1H-pyrazole, the aromatic protons appear as multiplets in the range of δ 7.02-7.59 ppm. wisdomlib.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The expected signals for this compound are:

Methyl Carbon: A signal for the methyl carbon at a high field, typically around δ 13-15 ppm.

Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The carbon bearing the methyl group (C3) and the carbon attached to the phenyl ring (C1') will have distinct chemical shifts. In related pyrazoles, these carbons resonate in the range of δ 105-150 ppm. researchgate.netresearchgate.netmdpi.com

Bromophenyl Ring Carbons: Six signals for the carbons of the bromophenyl ring. The carbon atom attached to the bromine (C-Br) will be significantly influenced by the halogen's electronegativity and will appear in a characteristic range. The other aromatic carbons will appear in the typical δ 120-140 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃2.3 - 2.5 (s)13 - 15
Pyrazole-H4~6.3 (d)~107
Pyrazole-H5~7.8 (d)~130
Bromophenyl-H7.2 - 7.8 (m)120 - 140
Pyrazole-C3-~150
Pyrazole-C4-~107
Pyrazole-C5-~130
Bromophenyl-C (ipso)-~139
Bromophenyl-C (ortho, meta, para)-120 - 135
Bromophenyl-C-Br-~123

Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. The predicted values are based on data from related pyrazole structures and may vary slightly in the actual spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. For related pyrazole derivatives, these bands are observed around 1570-1615 cm⁻¹. sigmaaldrich.com

C-N Stretching: The C-N stretching vibrations of the pyrazole ring will likely appear in the 1300-1400 cm⁻¹ range.

C-Br Stretching: A characteristic absorption for the C-Br bond is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing vibrations of non-polar bonds. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-C and C-N framework of the pyrazole ring. The C-Br stretching vibration should also be Raman active.

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
C=C/C=N Stretch (Aromatic/Pyrazole)1600 - 14001600 - 1400 (strong)
C-N Stretch1400 - 13001400 - 1300
C-Br Stretch600 - 500600 - 500 (strong)
Aromatic C-H Out-of-Plane Bend900 - 650-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated pyrazole and phenyl ring systems. The presence of the bromine atom and the methyl group can influence the position and intensity of these absorption maxima (λ_max). In general, pyrazole derivatives show strong absorption in the UV region. The extended conjugation between the phenyl and pyrazole rings is expected to result in a bathochromic (red) shift compared to the individual chromophores. For similar phenylpyrazole structures, absorption maxima are typically observed in the range of 250-300 nm.

Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound

Electronic Transition Expected Wavelength Range (nm) Chromophore
π → π250 - 300Phenyl and Pyrazole Rings
n → π> 300 (weak)Pyrazole Ring (N atoms)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₀H₉BrN₂), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (approximately 236 and 238 amu due to the isotopic distribution of bromine).

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazoles involve the loss of stable neutral molecules like HCN and N₂. For this compound, key fragmentation peaks could include:

[M]⁺: The molecular ion peak.

[M - Br]⁺: Loss of the bromine radical.

[M - CH₃]⁺: Loss of the methyl radical.

[M - HCN]⁺: Loss of hydrogen cyanide from the pyrazole ring.

[C₆H₄Br]⁺: The bromophenyl cation.

[C₃H₃N₂]⁺: The methylpyrazole fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z Description
[C₁₀H₉⁷⁹BrN₂]⁺~236Molecular Ion (with ⁷⁹Br)
[C₁₀H₉⁸¹BrN₂]⁺~238Molecular Ion (with ⁸¹Br)
[C₁₀H₉N₂]⁺~157Loss of Br
[C₉H₆BrN₂]⁺~221Loss of CH₃
[C₉H₈BrN]⁺~209Loss of HCN
[C₆H₄Br]⁺~155/157Bromophenyl cation

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would indicate its decomposition temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant weight loss will be observed. The absence of weight loss at lower temperatures (e.g., below 100 °C) would confirm the absence of solvent or water. For related pyrazole structures, decomposition temperatures are often observed to be above 200 °C, indicating good thermal stability. dergipark.org.tr

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram for this compound would reveal its melting point as a sharp endothermic peak. For the related solid compound 3-(3-Bromophenyl)-1H-pyrazole, a melting point range of 71-75 °C is reported. sigmaaldrich.com The presence of a single, sharp melting peak is also an indicator of the compound's purity. Other thermal events, such as phase transitions or decomposition, would also be visible as endothermic or exothermic peaks.

Table 5: Expected Thermal Analysis Data for this compound

Analysis Parameter Expected Value/Observation
TGADecomposition Onset> 200 °C
DSCMelting Point (m.p.)Sharp endothermic peak (exact temp. not found)
DSCPurity IndicationSingle, sharp melting endotherm

Computational Chemistry and Theoretical Investigations of 1 3 Bromophenyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for examining the intricacies of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of these investigations, offering a balance between accuracy and computational cost.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used method for studying pyrazole (B372694) derivatives. nih.govnih.gov It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. The B3LYP functional is a popular hybrid functional used in these calculations. nih.gov For similar bromophenyl-pyrazole structures, geometry optimizations are often performed to establish the foundational structure from which other properties are derived. nih.gov For instance, in a study on a related compound, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, DFT methods were used to calculate electron densities and other key parameters. nih.govresearchgate.net

Ab initio methods, such as the Moller-Plesset (MP2) method, provide another avenue for theoretical investigation and are sometimes used for pyrazole derivatives to account for electron correlation effects more explicitly. dergipark.org.tr These calculations are crucial for obtaining accurate electronic structures, which govern the molecule's chemical behavior.

Basis Set Selection and Functional Evaluation for Accurate Predictions

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the functional. Basis sets are sets of mathematical functions used to build molecular orbitals. For pyrazole systems, basis sets like 6-31G* and 6-311G(d,p) are commonly utilized. nih.govdergipark.org.tr In the study of a related β-ketoenol-pyrazole, the 6-31G* basis set was employed alongside various functionals, including BLYP, PW91, and PWC, to model the system. nih.govresearchgate.net The selection process involves evaluating different combinations of functionals and basis sets to find a level of theory that accurately reproduces experimental data or provides reliable predictions. For example, in a computational study of a fused pyrazole system containing a bromophenyl group, the B3LYP functional was used for geometry optimization. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gap

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For a pyrazole derivative containing a bromophenyl group, a HOMO-LUMO gap was calculated to be approximately 4.16 eV using DFT (B3LYP) methods. nih.gov In another study on pyrazole derivatives, the HOMO-LUMO gap for one compound was calculated to be 4.75 eV. nih.gov These values indicate significant electronic stability.

Illustrative FMO Data for a Related Bromophenyl-Pyrazole Derivative nih.gov
ParameterEnergy (eV)
EHOMO-
ELUMO-
HOMO-LUMO Gap (ΔE)4.16

Reactivity and Stability Assessments

Beyond FMO analysis, other computational techniques provide deeper insights into the reactivity and stability of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, hybridization, and the interactions between orbitals within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative measure of intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. uni-muenchen.deyoutube.com For pyrazolone (B3327878) derivatives, NBO analysis has been used to evaluate molecular stability. researchgate.netresearchgate.net The analysis can reveal significant charge delocalization and stabilizing interactions, such as those between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

Fukui and Parr Functions for Electrophilic and Nucleophilic Sites

To pinpoint the most reactive sites within a molecule for electrophilic and nucleophilic attacks, chemists utilize reactivity descriptors derived from DFT, such as Fukui and Parr functions. nih.govnih.gov The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. By calculating this function for the addition or removal of an electron, one can identify the most likely sites for nucleophilic (electron acceptance) and electrophilic (electron donation) attack, respectively. youtube.com In a study of a bromophenyl-containing β-ketoenol-pyrazole, Fukui and Parr functions were calculated to locate the reactive electrophilic and nucleophilic centers in the molecule, providing a detailed map of its local reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netdergipark.org.tr It is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netdergipark.org.tr The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while areas with a positive potential, colored blue, are electron-poor and prone to nucleophilic attack. researchgate.netdergipark.org.tr Green areas indicate regions of neutral potential. dergipark.org.tr

For pyrazole derivatives, MEP analysis often highlights the electronegative nitrogen atoms of the pyrazole ring as centers of negative potential, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net In the case of this compound, the bromine atom, being electronegative, would also contribute to the negative potential region. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential. This understanding of the electrostatic landscape is crucial in predicting how the molecule will interact with biological targets like proteins and enzymes. researchgate.net

Spectroscopic Property Simulations (e.g., Vibrational Frequencies, UV-Vis Absorption Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules, providing data that can be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. For instance, in a study of coumarin-based pyrano-chromene derivatives, DFT calculations at the M06-2X/6-31G(d,p) level of theory were used to simulate the IR spectra, which showed good agreement with experimental data. nih.gov Similar calculations for this compound would allow for the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of functional groups such as the C-Br bond, the pyrazole ring, and the methyl group.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in the UV-Vis spectrum. For pyrazole derivatives, these spectra are characterized by n→π* and π→π* transitions. nih.gov The simulated spectrum for this compound would provide insights into its electronic structure and chromophoric properties.

A comparison of simulated and experimental spectroscopic data is presented in the table below for a related pyrazole derivative, illustrating the accuracy of these computational methods.

Spectroscopic Data Comparison for a Pyrazole DerivativeExperimentalTheoretical (DFT)
¹H NMR (ppm) 2.32, 2.602.36 - 2.86
¹³C NMR (ppm) High correlation>0.993 correlation
IR (cm⁻¹) 4000-2800 (O-H, C-H stretch)Good agreement

Data adapted from a study on coumarin (B35378) derivatives with aminophenols. academie-sciences.fr

Computational Approaches in Rational Drug Design

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.comtandfonline.com Computational methods play a pivotal role in the rational design of new drugs based on this scaffold. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or enzyme. nih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates. nih.gov For pyrazole derivatives, docking studies have been instrumental in identifying key interactions with various biological targets, including protein kinases, which are often implicated in cancer. mdpi.comnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, is then "docked" into the active site of the protein. The simulation software calculates the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, docking studies on pyrazole-based inhibitors of Janus kinases (JAKs) have shown that the pyrazole ring can form crucial hydrogen bonds within the kinase's binding pocket. mdpi.com

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. acs.orgnih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information about known active molecules. Structure-based virtual screening often employs molecular docking to rank compounds from a database. acs.org

Once a "hit" compound is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net Computational methods are heavily utilized in this phase. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of pyrazole derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of newly designed analogs, guiding the synthesis of more potent compounds.

Structure-based drug design (SBDD) utilizes the 3D structural information of the biological target to design new drug candidates. researchgate.net The pyrazole scaffold has been extensively explored using SBDD principles. mdpi.com A key aspect of SBDD is the identification of "hot spots" in the target's binding site—regions that are critical for ligand binding. By designing molecules that can effectively interact with these hot spots, it is possible to achieve high potency and selectivity.

For example, in the design of protein kinase inhibitors, the pyrazole ring can act as a scaffold to which different functional groups are attached to target specific regions of the ATP-binding site. mdpi.com The 1-phenyl group and the 3-methyl group of this compound could be systematically modified to optimize interactions with different kinases. The bromine atom could also be exploited to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The following table summarizes the application of computational methods in the design of pyrazole-based drugs:

Computational MethodApplication in Drug DesignReference
Molecular Docking Predicts ligand-target binding modes and affinities. nih.gov
Virtual Screening Identifies potential drug candidates from large compound libraries. acs.orgnih.gov
QSAR Correlates chemical structure with biological activity to guide lead optimization. researchgate.net
SBDD Uses 3D target structure to design potent and selective inhibitors. mdpi.com

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that has applications in technologies such as optical switching and frequency conversion. nih.gov Certain organic molecules with extended π-conjugated systems and significant charge transfer characteristics can possess large NLO responses. nih.gov

The NLO properties of a molecule, such as its first hyperpolarizability (β) and second hyperpolarizability (γ), can be calculated using quantum chemical methods. nih.gov These calculations can predict whether a compound is a good candidate for NLO applications. nih.gov For pyrazole derivatives, studies have shown that they can exhibit significant NLO properties, which can be tuned by the introduction of electron-donating and electron-withdrawing groups. nih.govresearchgate.net

For this compound, theoretical calculations would involve optimizing its geometry and then computing its polarizability and hyperpolarizabilities. The presence of the aromatic phenyl and pyrazole rings provides a π-conjugated system. The bromo and methyl groups can influence the electronic distribution and, consequently, the NLO response. The calculated hyperpolarizability values can be compared to those of known NLO materials, such as urea, to assess its potential. researchgate.net

The table below shows calculated NLO properties for a related pyrazole derivative:

NLO PropertyCalculated Value (esu)
First Hyperpolarizability (β) 2.333 x 10⁻³⁰
Second Hyperpolarizability (γ) -16.688 x 10⁻³⁷
Polarizability (α) 2.153 x 10⁻²³

Data adapted from a study on a fluorophenyl-pyrazolyl-thiourea derivative. researchgate.net

Biological and Pharmacological Research into the Molecular Mechanisms of Action

Mechanism-Based Enzyme Inhibition Studies

The rigid, planar structure of the pyrazole (B372694) ring makes it an effective scaffold for designing inhibitors that can fit into the active sites of various enzymes.

Pyrazole derivatives have been extensively explored as inhibitors of protein kinases, which are crucial regulators of cellular processes and frequent targets in cancer therapy. nih.gov The pyrazole moiety serves as a privileged scaffold for developing kinase inhibitors, playing a key role in potential treatments for various cancers like breast cancer and lymphoma. nih.gov

Cyclin-Dependent Kinases (CDKs): Pyrazole-containing molecules have been widely studied as potential anticancer agents through mechanisms including CDK inhibition. mdpi.com A series of 3-amino-1H-pyrazole-based inhibitors were developed to target the understudied PCTAIRE family of CDKs. nih.gov One optimized compound, 43d , demonstrated high cellular potency for CDK16 (a member of the PCTAIRE family) with an EC50 of 33 nM and also showed activity against other PCTAIRE and PFTAIRE family members. nih.gov This inhibition led to a G2/M phase cell cycle arrest in cancer cells. nih.gov

BRAF V600E: The BRAF V600E mutation, which leads to constitutive MAPK pathway activation, is a known target for cancer therapies. nih.gov Pyrazole derivatives have been identified as having good inhibitory activities against various cancer cell targets, including BRAF V600E. nih.gov

Epidermal Growth Factor Receptor (EGFR) & Bruton's Tyrosine Kinase (BTK): Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, with studies showing they can interact with and inhibit targets like EGFR and BTK. nih.govmdpi.com

While specific inhibitory data for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole against this range of kinases is not publicly available, the broader class of pyrazole derivatives shows significant promise and activity as kinase inhibitors.

Table 1: Inhibition of Protein Kinases by Select Pyrazole Derivatives This table is representative of the activity of the pyrazole class, as specific data for this compound was not available.

Kinase Target Derivative Class Key Findings Reference
CDK16 3-Amino-1H-pyrazole Compound 43d showed an EC50 of 33 nM and induced G2/M cell cycle arrest. nih.gov
EGFR Pyrazole derivatives Identified as a mechanism for the anticancer activity of the pyrazole class. nih.govmdpi.com
BTK Pyrazole derivatives Explored for designing potent and selective anticancer agents. nih.gov
BRAF V600E Pyrazole derivatives Possess good inhibitory activities against this key cancer-related mutation. nih.gov

Beyond kinases, pyrazole derivatives have been investigated for their inhibitory effects on other enzymes critical to disease pathology.

Topoisomerase I: Topoisomerases are vital nuclear enzymes that manage DNA topology and are validated targets for anticancer drugs. nih.govjst.go.jp While some pyrazole-linked derivatives have been designed as topoisomerase I inhibitors, a study on new 1,3,5-triphenyl pyrazole derivatives found that the most active antitumor compounds in their series did not inhibit topoisomerase activity, suggesting their anticancer effects proceed through a different mechanism. jst.go.jpnih.gov

T. cruzi cysteine protease (Cruzain): Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov It is a validated drug target involved in parasite nutrition, invasion, and immune evasion. nih.govresearchgate.net Cysteine protease inhibitors have been shown to cure experimental T. cruzi infections in animal models. nih.gov Studies on pyrazole derivatives have demonstrated their potential as cruzain inhibitors. researchgate.net For example, a series of pyrazole derivatives were tested, with some compounds showing dose-dependent inhibition of cruzain activity in vitro. researchgate.net

No specific data was found for this compound as an inhibitor of cyclo-oxygenase, lipoxygenase, α-glucosidase, or α-amylase.

Table 2: Inhibition of Other Enzymes by Select Pyrazole Derivatives This table is representative of the activity of the pyrazole class, as specific data for this compound was not available.

Enzyme Target Derivative Class Key Findings Reference
Topoisomerase I 1,3,5-Triphenyl pyrazoles Antitumor activity was observed, but it was found to be independent of topoisomerase inhibition for the tested compounds. jst.go.jpnih.gov
Cruzain (T. cruzi) Pyrazole derivatives Compounds 3j and 3m showed significant, dose-dependent inhibition of cruzain enzyme activity. researchgate.net

The biological properties of pyrazole derivatives, including their antitumor effects, are sometimes associated with direct interactions with DNA. jst.go.jpnih.gov Studies have shown that the pyrazole nucleus can contribute to the ability of molecules to be incorporated into DNA. jst.go.jpnih.gov

Research on certain cationic 1,3,5-triphenyl pyrazole derivatives suggests that their positive charge may facilitate entry into the cell and accumulation in the nucleus, enhancing their ability to interact with DNA. jst.go.jp The anticancer activity of some pyrazole derivatives has been linked to DNA damage and the subsequent activation of the p53 signaling pathway. nih.gov These findings indicate that for some pyrazole compounds, the mechanism of action involves binding to DNA, which can occur through intercalation or groove binding, ultimately leading to cytotoxic effects in cancer cells. jst.go.jp This mechanism can be distinct from enzyme inhibition. jst.go.jpnih.gov

Receptor Binding and Modulation Mechanisms

Pyrazole-based compounds have been designed as specific ligands for various cell surface and nuclear receptors, demonstrating both agonist and antagonist activities.

The pyrazole scaffold is a core component of well-known cannabinoid receptor modulators. The prototypical CB1 receptor antagonist/inverse agonist, Rimonabant, features a 1,5-diaryl-pyrazole-3-carboxamide structure. researchgate.net This has spurred extensive research into pyrazole derivatives as ligands for cannabinoid receptors.

CB1 Receptor Binding: Structural modifications to the pyrazole core can significantly alter binding affinity for the CB1 receptor. druglibrary.org Studies on analogues of the CB1 antagonist SR141716A, which also has a pyrazole core, have explored how substitutions at various positions on the ring impact receptor binding. For instance, the 4′-Br-SR141716A analogue was characterized as a high-affinity ligand for the CB1 receptor, with a Ki of 2.04 nM when competing with a radiolabeled antagonist. druglibrary.org

CB2 Receptor Binding: While many early pyrazole-based cannabinoid ligands were CB1-selective, efforts have been made to develop CB2-selective agonists and partial agonists. nih.govnih.gov Some pyrazole derivatives bind to both CB1 and CB2 receptors. nih.gov The development of CB2-selective ligands is of therapeutic interest for modulating the immune system without the psychoactive effects associated with CB1 activation. nih.gov

Table 3: Cannabinoid Receptor Binding Affinity of a Select Pyrazole Derivative This table is representative of the activity of the pyrazole class, as specific data for this compound was not available.

Compound Receptor Target Binding Assay Ki (nM) Reference
4′-Br-SR141716A CB1 Competition with [³H]SR141716A 2.04 druglibrary.org

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.gov Non-steroidal antiandrogens are a key class of therapeutics, and pyrazole derivatives have emerged as a promising scaffold for the development of novel AR antagonists. nih.govnih.gov

A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their ability to antagonize the androgen receptor. nih.gov The mechanism of action for such antagonists involves competing with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) for binding to the ligand-binding domain of the AR. nih.govmdpi.com This binding prevents receptor activation and its translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes, such as the prostate-specific antigen (PSA) gene. nih.govmdpi.com

One compound from this series, 10e , showed potent antiproliferative activity against the androgen-sensitive LNCaP prostate cancer cell line with an IC50 value of 18 µM and achieved a 46% downregulation of PSA, indicating effective AR antagonism. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological and pharmacological activities of pyrazole derivatives are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For this compound, the specific arrangement of the pyrazole core, the 3-methyl group, and the 1-(3-bromophenyl) substituent dictates its interaction with biological targets.

Elucidation of Key Structural Features for Potency and Selectivity

Research into various pyrazole-based compounds has illuminated the importance of specific structural motifs for biological activity. The potency and selectivity of these compounds are often modulated by the nature and position of substituents on both the pyrazole and the attached aryl rings.

Halogen Substituents: The presence of halogen atoms, such as bromine and chlorine, on the phenyl ring is a recurring feature in potent biological agents. Studies have shown that chloro and bromo substituents can increase antimicrobial activity due to their lipophilic properties. nih.govmdpi.com In the context of antitrypanosomal activity, SAR analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that the presence of bromine (Br), chlorine (Cl), and methyl groups in the para-position of the aryl ring led to increased potency against Trypanosoma cruzi. nih.gov Specifically for pyrazole-benzamide derivatives, a compound featuring a 3-bromo (meta-position) substituent on the benzamide (B126) ring exhibited potent antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. seejph.com The 3-bromophenyl group in this compound is therefore a key feature, likely enhancing its membrane permeability and potential for specific binding interactions. mdpi.com

Methyl Group: The methyl group at the C3 position of the pyrazole ring also plays a significant role. The addition of a 3-methyl group to a pyrazole ring has been shown to potentially improve biological activity by facilitating interactions with hydrophobic domains at a protein's binding site. nih.gov However, its influence can be target-dependent, as modifications at this position can also lead to a loss of activity in some contexts. nih.gov

Substitution Position: The substitution pattern on the phenyl ring is critical. The meta-position of the bromine atom in this compound is a distinct structural feature. In studies on meprin inhibitors, pyrazoles with a halogenated phenol (B47542) in the meta-position showed a minor increase in potency against meprin β. This highlights that the placement of substituents governs the molecule's ability to fit within the specific architecture of a biological target's active site.

The combination of an electron-withdrawing group like bromine with a hydrophobic methyl group on a pyrazole scaffold creates a molecule with potential for diverse biological interactions, influencing its potency and selectivity against various targets. nih.gov

Pharmacophore Mapping and Ligand-Based Drug Design

Pharmacophore mapping and ligand-based drug design are computational strategies used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govnih.gov These models serve as templates for designing new, more potent, and selective compounds. nih.gov

For pyrazole derivatives, pharmacophore models have been successfully developed for a range of activities:

Anti-inflammatory (COX-2 Inhibition): Ligand-based approaches have been used to design novel pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov These models often incorporate the chemical structures of known selective inhibitors like Celecoxib to identify key features for activity. nih.gov

Antiproliferative Activity: A pharmacophore model developed for pyrazole derivatives with antiproliferative effects identified a three-point model consisting of two hydrophobic groups and one hydrogen bond acceptor as the key features for activity. nih.gov

Anti-HIV Activity: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a five-point pharmacophore model for diarylaniline analogues was established, featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.com

The structure of this compound fits the general characteristics of these pharmacophore models. The bromophenyl ring and the methyl-substituted pyrazole ring can satisfy hydrophobic and aromatic features, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These ligand-based design principles are instrumental in rationally modifying the pyrazole scaffold to optimize interactions with specific enzyme active sites or receptors. mdpi.com

Investigation of Broad-Spectrum Bioactivity Mechanisms

Derivatives of the pyrazole scaffold are known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects. mdpi.comseejph.comnih.gov

Antimicrobial Action (e.g., inhibition of bacterial enzymes, disruption of fungal cell membranes)

The pyrazole nucleus is a core component of many compounds with significant antibacterial and antifungal properties. tsijournals.com The mechanism of action often involves targeting essential microbial processes. While the specific enzymatic target for this compound is not definitively established in the provided literature, related compounds offer insights. Docking studies on other 1,3,5-trisubstituted pyrazoles suggest that they may act by inhibiting enzymes crucial for microbial survival, such as GlcN-6-P synthase. tsijournals.com

Structure-activity relationship studies have consistently shown that halogenated pyrazoles possess enhanced antimicrobial effects. nih.govmdpi.com The lipophilicity conferred by the bromo substituent is thought to facilitate the compound's passage through the microbial cell wall and membrane to reach its intracellular target. nih.gov One study on pyrazole benzamides found that a derivative with a 3-bromo substituent was highly potent against Bacillus subtilis and Staphylococcus aureus. seejph.com

Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Pyrazole Benzamide (M5i, R= 3-CH3, R1= 3-Br)Bacillus subtilis3.12 seejph.com
Pyrazole Benzamide (M5i, R= 3-CH3, R1= 3-Br)Staphylococcus aureus6.25 seejph.com
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Aspergillus niger2.9 - 7.8 nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Streptococcus epidermidis0.25 nih.gov

Anti-inflammatory Mechanisms (e.g., suppression of inflammatory mediators)

A well-established mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking these enzymes.

The pyrazole scaffold is a privileged structure in this area, with the commercial drug Celecoxib being a well-known selective COX-2 inhibitor. nih.gov The design of pyrazole-based anti-inflammatory agents often focuses on achieving selectivity for the COX-2 isoform over COX-1 to reduce gastrointestinal side effects. nih.govresearchgate.net Ligand-based drug design and QSAR modeling of pyrazoles have been employed to identify the structural features necessary for potent and selective COX-2 inhibition. nih.gov The anti-inflammatory properties of pyrazole compounds are often evaluated in vivo using models like the carrageenan-induced rat paw edema test. nih.govnih.gov

Mechanisms against Neglected Tropical Diseases (e.g., antitrypanosomal activity)

Pyrazole derivatives have emerged as promising candidates for the treatment of neglected tropical diseases, particularly Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.gov

SAR studies have pinpointed key structural features for antitrypanosomal activity. In one series of 1-aryl-1H-pyrazole-imidazoline derivatives, compounds with a bromine substituent on the aryl ring showed increased potency. nih.gov Another study investigating pyrimidine (B1678525) derivatives found that a 3-bromophenyl analogue exhibited a significant antitrypanosomal effect with an IC₅₀ value of 2.0 μM. nih.gov

The mechanism of action for these compounds against T. cruzi is believed to involve the inhibition of essential parasite enzymes. For triazole-based compounds, a related class of heterocycles, proposed targets include cruzain, the major cysteine protease of the parasite, and sterol 14α-demethylase (CYP51), an enzyme vital for the integrity of the parasite's cell membrane. mdpi.com Molecular docking studies of a 4-phenyl-6-(pyridin-3-yl)pyrimidine derivative bearing a 3-bromophenyl group suggested that the compound could bind within a hydrophobic pocket of the target enzyme. nih.gov These findings suggest that this compound could exert its antitrypanosomal activity through similar mechanisms, interfering with critical metabolic or structural pathways of the parasite.

Antioxidant Mechanisms (e.g., radical scavenging activity)

The antioxidant potential of pyrazole derivatives is a well-documented area of research. These compounds can exert their antioxidant effects through various mechanisms, with radical scavenging being a prominent one. researchgate.net Free radicals, which are highly reactive molecules with unpaired electrons, can cause significant damage to cells through a process known as oxidative stress. This stress is implicated in the pathophysiology of numerous diseases. Antioxidants can neutralize these free radicals, thereby mitigating cellular damage.

Table 1: Examples of Studied Pyrazole Derivatives and their Antioxidant Activity

Compound/Derivative ClassMethod of ActionResearch Finding
Chloro-substituted PyrazolesDPPH radical scavenging, NO radical scavengingChloro derivatives exhibited notable antioxidant and anti-inflammatory activities. nih.govresearchgate.net
General Pyrazole DerivativesFree radical scavengingThese compounds can donate electrons to neutralize reactive oxygen species (ROS), preventing oxidative damage. researchgate.net
Pyrazoles with Electron-Donating GroupsEnhanced radical scavengingThe introduction of electron-donating groups on the pyrazole core can increase antioxidant capacity. nih.gov

Note: This table is illustrative of the general findings for the pyrazole class of compounds, as specific data for this compound is not available.

Applications in Molecular Imaging Probe Development for Specific Biological Targets

Molecular imaging is a powerful technique that visualizes, characterizes, and quantifies biological processes at the molecular and cellular levels in living organisms. mdpi.commdpi.com The development of targeted molecular probes is central to this field. These probes are designed to interact with specific biological targets, such as enzymes or receptors, and often carry a signaling component, like a fluorophore or a radionuclide, that allows for their detection. mdpi.comnih.gov

The pyrazole scaffold has emerged as a versatile platform for the design of molecular imaging probes. nih.gov Its structural features can be readily modified to achieve high affinity and selectivity for various biological targets. For instance, pyrazole derivatives have been utilized in the development of fluorescent probes for bioimaging applications. nih.gov The bromo-substituent in this compound could potentially serve as a site for further chemical modification, including the attachment of a reporting moiety for imaging purposes. nih.gov Bromo-substituted precursors are often used in radiolabeling, particularly with isotopes like Fluorine-18, for Positron Emission Tomography (PET) imaging. nih.gov

While there is no specific literature detailing the use of this compound as a molecular imaging probe, the general utility of bromo-substituted aromatic compounds in the synthesis of imaging agents suggests its potential in this area. nih.gov Further research would be necessary to explore its specific targeting capabilities and suitability for various imaging modalities.

Table 2: Potential Applications of Pyrazole Derivatives in Molecular Imaging

Probe Type/TargetImaging ModalityPotential Application
Fluorescent Pyrazole ProbesFluorescence MicroscopyReal-time monitoring of biological processes in living cells and tissues. nih.gov
Radiolabeled Pyrazole Probes (e.g., with 18F)Positron Emission Tomography (PET)Imaging and quantifying the distribution of specific biological targets in vivo. nih.gov
Pyrazole-based Enzyme InhibitorsVariousImaging enzyme activity and its modulation by therapeutic agents.

Note: This table outlines potential applications based on the properties of the broader pyrazole class, as specific applications for this compound have not been reported.

Advanced Research and Emerging Applications

Pyrazole (B372694) Derivatives in Materials Science and Functional Materials

The inherent properties of the pyrazole ring, such as its aromaticity, coordination capabilities, and thermal stability, make it a valuable component in the design of advanced materials. uni.lu The presence of nitrogen atoms allows for the coordination of pyrazole derivatives with metal ions, leading to the formation of various supramolecular structures.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The tunability of both the metal center and the organic linker allows for the design of MOFs with specific properties for applications in gas storage, separation, and catalysis. researchgate.net Pyrazole-based ligands are of particular interest in MOF synthesis due to their strong coordinating ability and the directional nature of their nitrogen atoms, which can influence the resulting framework topology. rsc.orgmdpi.com

While direct experimental evidence for the incorporation of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole into MOFs is emerging, the closely related compound, 4-bromo-3-methyl-1H-pyrazole, has been shown to coordinate to the metal center of MOF-520. researchgate.net This demonstrates the potential of brominated methyl-pyrazoles to act as effective linkers in MOF construction. The bromine atom on the phenyl ring of this compound could also serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure.

The table below summarizes the potential of pyrazole derivatives in MOF formation.

Pyrazole DerivativeRole in MOFPotential Application
4-bromo-3-methyl-1H-pyrazoleLinkerGas separation, Catalysis
This compoundPotential LinkerFunctionalized porous materials
PyrazolateBuilding BlockCatalysis, Gas storage

This table is generated based on existing research on pyrazole derivatives in MOFs and the inferred potential of the subject compound.

Pyrazole derivatives have garnered significant attention for their potential applications in optoelectronics, owing to their nonlinear optical (NLO) properties. researchgate.net NLO materials are capable of altering the properties of light and are crucial for technologies such as optical switching and data storage. nih.gov The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. nih.gov

The structure of this compound, with its phenyl and pyrazole rings, provides a conjugated system that can be further functionalized to enhance its NLO properties. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution within the molecule. Studies on various pyrazoline derivatives have shown that the presence of different substituents can significantly impact their third-order nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order nonlinear optical susceptibility (χ⁽³⁾). researchgate.net For instance, some pyrazoline derivatives have exhibited β, n₂, and χ⁽³⁾ values in the order of 10⁻³ cm/W, 10⁻⁷ cm²/W, and 10⁻⁶ esu, respectively. researchgate.net The development of pyrazole-based materials with high NLO responses could lead to their use in advanced optoelectronic devices. researchgate.net

The following table presents a summary of the NLO properties of some pyrazole derivatives, highlighting the potential for this class of compounds.

Compound ClassNLO PropertyTypical Values
Pyrazoline DerivativesNonlinear absorption coefficient (β)~10⁻³ cm/W
Nonlinear refractive index (n₂)~10⁻⁷ cm²/W
Third-order nonlinear optical susceptibility (χ⁽³⁾)~10⁻⁶ esu

This table is based on reported values for pyrazoline derivatives and indicates the potential NLO properties of functionalized pyrazoles.

Future Directions and Unexplored Research Avenues for this compound

The full potential of this compound is yet to be realized. Future research can be directed towards several promising avenues, from developing novel synthetic routes to exploring new biological applications and designing advanced derivatives with tailored properties.

While established methods for pyrazole synthesis exist, the development of more efficient, regioselective, and sustainable synthetic strategies remains a key research area. nih.gov For this compound, future synthetic work could focus on:

Flow Chemistry: Utilizing microreactor technology for the synthesis could offer better control over reaction parameters, leading to higher yields and purity. researchgate.net

C-H Functionalization: Direct functionalization of the pyrazole and phenyl rings would provide a more atom-economical approach to novel derivatives, avoiding the need for pre-functionalized starting materials. beilstein-journals.org

Mechanochemistry: Solvent-free mechanochemical synthesis presents a greener alternative to traditional solvent-based methods. nih.gov

These advanced synthetic methods could facilitate the production of a diverse library of this compound analogs for further investigation.

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com Much of the current research focuses on established targets like kinases and cyclooxygenase (COX) enzymes. mdpi.comnih.gov Future biological investigations of this compound and its derivatives could explore:

Epigenetic Targets: Investigating the potential of these compounds to modulate enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Protein-Protein Interactions: Designing derivatives that can disrupt key protein-protein interactions implicated in disease pathways.

Novel Antimicrobial Mechanisms: In an era of growing antibiotic resistance, exploring new mechanisms of antibacterial or antifungal action is crucial. nih.gov

Identifying novel biological targets will open up new therapeutic possibilities for this class of compounds.

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. nih.gov For this compound, computational approaches can be employed to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the biological activity of new derivatives and guide synthetic efforts.

Simulate Target Binding: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with biological targets, aiding in the optimization of their potency and selectivity. nih.gov

Design Materials with Specific Optical Properties: Density Functional Theory (DFT) calculations can be used to predict the NLO properties of new derivatives, facilitating the design of materials for optoelectronic applications. researchgate.net

The integration of computational design with synthetic chemistry and biological testing will accelerate the discovery of advanced this compound derivatives with tailored functionalities.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated ketones. For example, describes a related pyrazole synthesis via condensation of a hydroxy-substituted ketone with hydrazine, followed by bromophenyl group introduction. Key optimization strategies include:

  • Catalyst Selection : Use of triethylamine to facilitate cyclization (e.g., in ethanol, as noted in ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity for bromophenyl incorporation.
  • Temperature Control : Reactions often proceed at reflux (70–100°C) to balance yield and purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., pyrazole protons resonate at δ 6.5–8.5 ppm; bromophenyl signals appear as doublets due to para-substitution) .
  • X-ray Crystallography : Resolves structural ambiguities. For instance, confirms hydrogen bonding between the pyrazole’s N–H and carbonyl groups, forming S(6) ring motifs .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns .

Advanced Research Questions

Q. How can structural discrepancies in synthesized derivatives be resolved, particularly in regioselective bromination?

Methodological Answer: Discrepancies often arise from competing bromination sites (e.g., ortho vs. para positions on the phenyl ring). To address this:

  • DFT Calculations : Predict preferential bromination sites by analyzing electron density maps (as in , where DFT guided substituent effects) .
  • Single-Crystal Analysis : Resolve positional isomers. For example, used X-ray data to confirm the 3-bromophenyl substitution pattern .
  • 2D NMR (COSY, NOESY) : Differentiates between isomers by correlating proton-proton spatial relationships .

Q. What strategies improve the bioactivity of bromophenyl-pyrazole derivatives in medicinal chemistry applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify the methyl group at position 3 or introduce electron-withdrawing substituents (e.g., notes pyrazole derivatives as intermediates for Lp-PLA2 inhibitors) .
  • Hydrogen Bonding Optimization : The bromophenyl group enhances π-π stacking with biological targets, while the pyrazole core facilitates hydrogen bonding (as seen in ’s crystallographic data) .
  • In Silico Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Q. How do solvent and temperature affect the stability of bromophenyl-pyrazoles during storage?

Methodological Answer:

  • Accelerated Stability Studies : Store compounds in dark, anhydrous conditions at −20°C to prevent debromination (observe degradation via HPLC; highlights similar brominated compounds’ sensitivity to light/moisture) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., ’s compound remains stable up to 150°C) .
  • Solvent Screening : Aprotic solvents (e.g., DMSO) minimize hydrolysis compared to protic solvents .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for pyrazole derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., using ChemDraw or Gaussian). employed DFT to validate experimental NMR shifts .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in substituted phenyl groups) .
  • Independent Synthesis : Reproduce the compound via alternative routes (e.g., vs. ’s esterification protocols) to confirm structural assignments .

Applications in Material Science

Q. Can this compound be used in optoelectronic materials?

Methodological Answer:

  • UV-Vis/FL Spectroscopy : Evaluate π-conjugation extent. The bromophenyl group red-shifts absorption due to heavy atom effects (observed in ’s fluorophenyl analogs) .
  • Cyclic Voltammetry : Measure HOMO/LUMO levels; bromine’s electron-withdrawing nature lowers LUMO, enhancing electron transport .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-3-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-3-methyl-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.